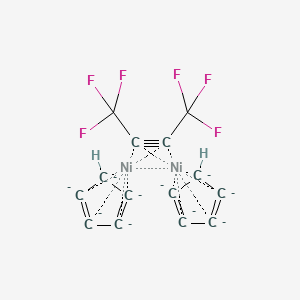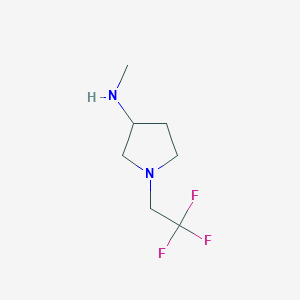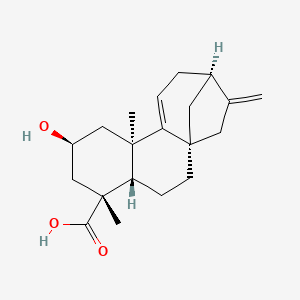
2beta-Hydroxygrandiflorenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2beta-Hydroxygrandiflorenic acid is a natural triterpenoid compound known for its potential therapeutic properties. It is primarily derived from the herbs of Siegesbeckia orientalis and has been studied for its anti-inflammatory and anti-cancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2beta-Hydroxygrandiflorenic acid typically involves the extraction from natural sources such as Siegesbeckia orientalis. The extraction process often uses solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available from high-purity natural product manufacturers who provide it for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions: 2beta-Hydroxygrandiflorenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2beta-Hydroxygrandiflorenic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2beta-Hydroxygrandiflorenic acid involves its interaction with molecular targets and pathways that regulate inflammation and cell proliferation. It exerts its effects by modulating signaling pathways that lead to the inhibition of tumor growth and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- Grandiflorenic acid
- Kaurenoic acid
- Ent-kaurane diterpenoids
Comparison: 2beta-Hydroxygrandiflorenic acid is unique due to its specific hydroxylation at the 2beta position, which may contribute to its distinct biological activities. Compared to other similar compounds like grandiflorenic acid and kaurenoic acid, this compound has shown more potent anti-inflammatory and anti-cancer properties.
Propriétés
Formule moléculaire |
C20H28O3 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(1S,4S,5R,7S,9R,13R)-7-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-12-8-20-7-6-15-18(2,16(20)5-4-13(12)9-20)10-14(21)11-19(15,3)17(22)23/h5,13-15,21H,1,4,6-11H2,2-3H3,(H,22,23)/t13-,14+,15+,18-,19-,20-/m1/s1 |
Clé InChI |
AUCAOYHJLWOMCI-SUIOEDAWSA-N |
SMILES isomérique |
C[C@@]12C[C@@H](C[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)C(=C)C4)(C)C(=O)O)O |
SMILES canonique |
CC12CC(CC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



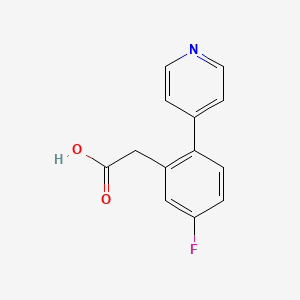
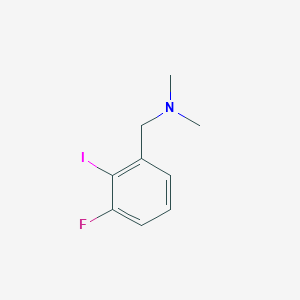

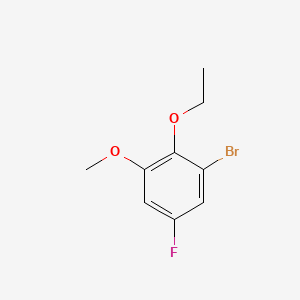
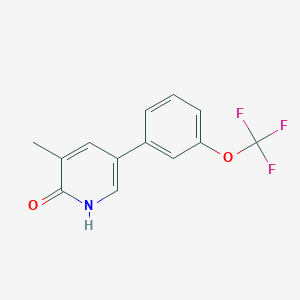
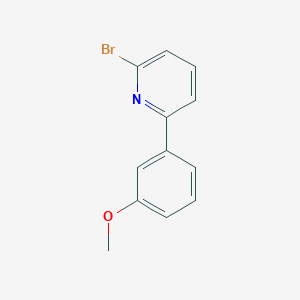


![3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14767522.png)
